4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide
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Description
4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are known to interact with various biological targets, contributing to their diverse physiological significance and pharmacological utility .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Quinazoline derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
Quinazoline derivatives are known for their stability and lipophilicity, which can aid in their penetration through the blood-brain barrier . This makes them suitable for targeting different central nervous system diseases . The specific ADME properties of this compound would need further investigation.
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic activities
Action Environment
The stability of quinazoline derivatives and their ability to penetrate the blood-brain barrier suggest that they may be influenced by factors such as ph and the presence of other molecules
Biological Activity
4-(Dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide (CAS Number: 2097931-49-0) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and pharmacological profiles of this compound based on diverse sources.
- Molecular Formula : C20H23N5O3S
- Molecular Weight : 393.49 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, antibacterial effects, and enzyme inhibition.
Anticancer Activity
Research indicates that compounds related to the quinazolin family exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazolin can inhibit the growth of various cancer cell lines. In particular:
- In Vitro Studies : The compound was tested against HT-29 human colon adenocarcinoma cells, demonstrating dose-dependent cytotoxicity at concentrations of 100, 200, and 400 mg/kg. Compounds within this series have shown promising results in inhibiting cancer cell proliferation .
- In Vivo Efficacy : Further studies on xenograft models have indicated that certain derivatives exhibit significant tumor growth inhibition compared to control groups .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Various derivatives were screened against common bacterial strains:
- Tested Strains : The compound exhibited moderate to strong activity against Escherichia coli and Staphylococcus aureus. The testing was conducted using standard methods such as the cup plate method, confirming its potential as an antibacterial agent .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in some studies:
- Enzyme Targets : It has shown activity against acetylcholinesterase and urease enzymes. The inhibition rates varied across different compounds tested but indicated potential therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-10-19-21-12-15-11-16(6-9-18(15)25(19)23-13)22-20(26)14-4-7-17(8-5-14)29(27,28)24(2)3/h4-5,7-8,10,12,16H,6,9,11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAFGJOHIULHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.